molecular formula C9H8N2O2 B160938 4-Amino-N-methylphthalimide CAS No. 2307-00-8

4-Amino-N-methylphthalimide

Cat. No.: B160938
CAS No.: 2307-00-8
M. Wt: 176.17 g/mol
InChI Key: KMEBUNSLFRQSEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-N-methylphthalimide can be synthesized from 4-aminophthalimide and iodomethane. The synthesis involves the following steps :

  • Dissolve 4-aminophthalimide in dimethylformamide.
  • Add potassium hydroxide to the solution and stir at ambient temperature for 2 hours.
  • Add methyl iodide to the mixture and stir for an additional 18 hours at ambient temperature.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-methylphthalimide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imides and other derivatives.

    Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and acyl chlorides.

Major Products Formed

    Oxidation: Imides and other oxidized derivatives.

    Reduction: Amines and reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Fluorescent Probes in Biological Research

Overview : 4-Amino-N-methylphthalimide serves as a powerful environment-sensitive fluorescent probe. Its small size allows it to be incorporated into peptides and proteins without significantly altering their structure.

Case Study : A study synthesized amino acids containing this compound to probe the local polarity within transmembrane peptides of the human epidermal growth factor receptor. The fluorescence readout enabled researchers to differentiate the peptide locations within lipid bilayers, revealing insights into membrane dynamics and protein interactions. The results indicated that the this compound moiety produced a more informative fluorescence signal compared to traditional probes like tryptophan, enhancing the understanding of protein structures in their native environments .

Aggregation Behavior Studies

Overview : Research has shown that this compound can form aggregates that exhibit distinct photophysical properties, which are crucial for developing advanced materials.

Data Table: Aggregation Properties

PropertyMolecular FormAggregate Form
Absorption ShiftBlue-shiftedRed-shifted
Quantum YieldHighVariable
Type of AggregatesH-aggregatesJ-aggregates

Case Study : A comparative study involving this compound and its derivatives showed that while the molecular form exhibited blue-shifted absorption bands, aggregates formed by its derivatives displayed red-shifted bands. This behavior was attributed to intermolecular hydrogen bonding interactions, which are essential for designing fluorescent organic nanoparticles .

Solvatochromic Properties

Overview : The solvatochromic nature of this compound makes it an excellent candidate for studying solvent effects on fluorescence.

Case Study : Laser flash photolysis studies revealed that the transient solvation dynamics of this compound in binary supercritical fluids could be characterized effectively using fluorescence spectroscopy. This application is particularly relevant in understanding solute-solvent interactions in complex chemical environments .

Analytical Chemistry Applications

Overview : The compound is utilized as a fluorescent sensor for detecting various chemical species due to its sensitivity to environmental changes.

Data Table: Analytical Applications

ApplicationTarget SpeciesDetection Method
Fluorescent SensingAmines, CarboxylatesIntramolecular Electron Transfer
Environmental MonitoringOrganic PollutantsFluorescence Spectroscopy

Case Study : In analytical chemistry, derivatives of this compound have been employed as sensors for intra- and intermolecular photoinduced electron transfer processes, demonstrating their utility in monitoring environmental pollutants and biochemical substances .

Mechanism of Action

The mechanism of action of 4-Amino-N-methylphthalimide involves its solvatochromic properties, which allow it to interact with different solvents and exhibit fluorescence. The compound’s fluorescence is influenced by the polarity and hydrogen-bonding ability of the solvent, leading to changes in its emission spectra . This property makes it useful for studying solvent interactions and molecular dynamics.

Comparison with Similar Compounds

4-Amino-N-methylphthalimide can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific solvatochromic properties, which make it highly sensitive to solvent environments. This sensitivity allows for detailed studies of solvent interactions and molecular dynamics, distinguishing it from other similar compounds.

Biological Activity

4-Amino-N-methylphthalimide (4-ANMP) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in biochemistry and medicinal chemistry. This article explores the biological activity of 4-ANMP, including its properties, mechanisms of action, and potential applications based on recent research findings.

This compound has the molecular formula C₉H₈N₂O₂ and a molar mass of approximately 176.17 g/mol. It is characterized by the presence of a phthalimide ring with an amino group at the 4-position and a methyl group attached to the nitrogen atom of the imide functional group. The compound appears as a light yellow to amber solid with a melting point ranging from 244°C to 248°C .

Fluorescent Probes

One of the most notable applications of 4-ANMP is as a fluorescent probe in biological systems. Its solvatochromic properties allow it to respond to environmental changes, making it useful for real-time imaging applications in cellular dynamics and protein-lipid interactions . The compound's fluorescence characteristics make it valuable for studying microenvironments within biological systems, such as proteins and membranes .

Intramolecular Electron Transfer

Research has shown that 4-ANMP undergoes intramolecular electron transfer (ET), which is crucial for its function as a probe. This property enables it to be utilized in various photophysical studies, allowing researchers to investigate molecular interactions and dynamics within complex biological environments . The ET process in 4-ANMP can be influenced by solvent polarity, which affects its fluorescence emission .

The biological activity of 4-ANMP can be attributed to its ability to interact with various biomolecules. Studies have indicated that it can form complexes with proteins and lipids, influencing their behavior and stability . The compound's reactivity is enhanced due to the presence of both amino and phthalimide functionalities, which allows for diverse chemical reactions that can be exploited in synthetic organic chemistry.

Microneedle Vaccine Delivery

Recent studies have explored the use of 4-ANMP in vaccine delivery systems, particularly in microneedle arrays. These systems utilize the compound's properties to enhance the stability and efficacy of vaccine formulations. For instance, research demonstrated that microneedles coated with vaccine formulations containing 4-ANMP exhibited improved thermal stability and reduced aggregation of viral particles, leading to robust immune responses in animal models .

Probing Aggregation Behavior

The aggregation behavior of fluorescent molecules like 4-ANMP has been investigated using various techniques, including dynamic light scattering and crystallographic methods. These studies help elucidate how such compounds behave under different conditions, providing insights into their potential applications in drug delivery and diagnostic imaging .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

CompoundStructure CharacteristicsUnique Properties
This compound Amino group at 4-positionStrong fluorescence, ET capability
4-Amino-phthalic Acid Amino group at 4-positionAcidic properties
N-Methylphthalimide Methyl substitution onlyLess reactive than amino-substituted
5-Amino-N-methylphthalimide Additional amino group at 5-positionDifferent reactivity due to dual amines

This comparison highlights the unique characteristics of 4-ANMP, particularly its enhanced fluorescence and potential biological applications compared to other similar compounds.

Case Studies

  • Fluorescent Probes in Cellular Imaging : A study demonstrated the use of 4-ANMP as a fluorescent probe for real-time imaging of cellular processes, showcasing its ability to monitor protein interactions within live cells.
  • Microneedle Vaccine Delivery : Research involving microneedle arrays coated with vaccines containing 4-ANMP showed significant improvements in immune response compared to traditional delivery methods, indicating its potential role in modern vaccination strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-methylphthalimide derivatives, and how do protecting groups influence yield and purity?

  • Methodological Answer : The synthesis of derivatives (e.g., 1-H, 1-Boc) involves sequential coupling reactions and protecting group strategies. For example, 1-Boc is synthesized via Knochel coupling of 9-H and 6-Boc in anhydrous THF, followed by column chromatography . Protecting groups like Boc improve solubility and reduce side reactions during Suzuki couplings. However, direct deprotection of Boc groups often fails, necessitating alternative routes (e.g., coupling unprotected intermediates like 9-H and 6-H) . Yield optimization requires strict anhydrous conditions and controlled stoichiometry.

Q. How can NMR and mass spectrometry (MS) be used to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key diagnostic signals include the N-methyl group (δ ~3.0 ppm in ¹H NMR; δ ~30 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.1 ppm) . For photochromic derivatives (e.g., 1-H), closed-form (CF) isomers show downfield shifts due to conjugation changes.
  • MS : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for 1-H: m/z 423.18). Fragmentation patterns distinguish substituents (e.g., loss of Boc groups in 1-Boc yields [M−100]⁺) .

Q. What experimental setups are used to study the photochromic "on/off" switching of this compound-based probes?

  • Methodological Answer :

  • UV/Vis irradiation : Use a monochromatic light source (e.g., 313 nm for UV, 550 nm for visible light) to trigger isomerization. Monitor absorbance changes at λmax (e.g., 573 nm for 1-H CF) .
  • Fluorescence modulation : Measure emission intensity at λem (e.g., 450 nm for 1-H) before/after irradiation. A 20-fold signal contrast between open (OF) and closed (CF) forms is typical in cyclohexane .

Advanced Research Questions

Q. How does solvent polarity affect the quantum yield of photochromic switching and fluorescence in this compound derivatives?

  • Methodological Answer : Solvent polarity (measured by ET(30) values) inversely correlates with fluorescence quantum yield (ΦFLUO). For example:

SolventET(30)ΦFLUO (1-H)ΦFLUO (1-Boc)
Cyclohexane31.20.420.38
Dioxane36.00.080.12
Ethanol51.9ND*0.04
ND: Not detectable due to quenching .
Polar solvents stabilize charge-separated states, reducing ΦFLUO. Use time-resolved fluorescence spectroscopy to quantify solvent relaxation effects .

Q. How can researchers resolve contradictions in synthetic pathways for photochromic derivatives (e.g., failed deprotection steps)?

  • Methodological Answer : Failed deprotection of Boc groups (e.g., in 1-Boc) is attributed to steric hindrance or acid sensitivity. Alternative strategies include:

  • Direct coupling : Use unprotected intermediates (e.g., 9-H + 6-H) to bypass deprotection .
  • Protecting group substitution : Replace Boc with TMS groups, which are removed under milder conditions (e.g., NH₄F in THF) .
    Validate pathways via HPLC monitoring and kinetic studies of reaction intermediates.

Q. What mechanisms explain the solvent-dependent fluorescence modulation in this compound probes?

  • Methodological Answer : Fluorescence is modulated by:

  • Solvatochromism : Emission red-shifts in polar solvents due to stabilization of excited-state dipoles (e.g., Δλem = +10 nm in ethanol vs. cyclohexane) .
  • Energy transfer : In CF isomers, Förster resonance energy transfer (FRET) from the phthalimide to the diarylethene moiety quenches fluorescence. This is less dominant in OF forms .
  • Hydrogen bonding : Protic solvents (e.g., ethanol) disrupt intramolecular H-bonding, reducing ΦFLUO. Use Kamlet-Taft parameters to quantify H-bond donor/acceptor effects .

Q. How should researchers design experiments to analyze photostability and decomposition pathways under prolonged UV exposure?

  • Methodological Answer :

  • Accelerated aging tests : Irradiate samples (10⁻⁵ M in solvent) for 10 cycles (UV/Vis switching). Monitor decomposition via:
  • HPLC : Detect blue-shifted byproducts (e.g., hydrolyzed phthalimide rings) .
  • Absorbance decay : Track reduction in λCF (e.g., 573 nm for 1-H) over cycles. 1-Boc shows better photostability than 1-H due to reduced electron density at the N-methyl group .
  • Radical scavengers : Add TEMPO to suppress oxidative degradation, isolating photochemical vs. thermal pathways .

Properties

IUPAC Name

5-amino-2-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEBUNSLFRQSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352452
Record name 4-Amino-N-methylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307-00-8
Record name 4-Amino-N-methylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 5-amino-2-methyl-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of give 2-methyl-5-nitro-isoindole-1,3-dione (1.1 g, 5.3 mmol) in ethanol/tetrahydrofuran (1:1, 50 mL) is hydrogenated at 45 psi over Raney nickel catalyst. The reaction mixture is filtered through a pad of diatomaceous earth and concentrated to give 5-amino-2-methyl-isoindole-1,3-dione as a yellow cottony solid (0.85 g, 91%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
50 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

0.005 g of ammonium vanadate and 2.5 g 1% by weight of titanium dioxide extrudate containing metallic palladium and having a particle size of 3 mm (from Johnson Matthey) are added to a suspension consisting of 250 ml of water and 10.3 g of 4-nitro-N-methylphthalimide. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at 63° C. for 75 hours. During this time, 104% of the theoretical amount of hydrogen, based on the 4-nitro-N-methylphthalimide, is absorbed. The resulting suspension is then sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with 50 ml of water and the combined aqueous phases are then filtered through a paper filter and washed with 50 ml of water. Drying at 80° C. under reduced pressure (125 mbar) gives 8.3 g (94%) of 4-amino-N-methylphthalimide. The purity determined by high pressure liquid chromatography is 98%.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Quantity
0.005 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of SnCl2 dihydrate (19.2 g, 85 mmol) in 8 ml water and 24 ml concentrated Hcl was added N-methyl-4-nitrophthalimide (4.5 g, 21.8 mmol). The mixture was stirred vigorously for 2 hours, and allowed to stand overnight. The mixture was then concentrated to ¾ original volume using rotavapor. The solid obtained was filtered and washed with water several times. The solid was dried to give 4-amino-N-methylphthalimide ((2.1 g (54.7%), Mp 247-248° C.).
[Compound]
Name
SnCl2 dihydrate
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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